molecular formula C15H14OS B12887280 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran CAS No. 74455-32-6

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran

Cat. No.: B12887280
CAS No.: 74455-32-6
M. Wt: 242.3 g/mol
InChI Key: RHRSUVLDTJNFEN-UHFFFAOYSA-N
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Description

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran is an organic compound that features a benzofuran ring system with a phenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran typically involves the reaction of benzofuran derivatives with phenylthiomethylating agents. One common method includes the use of phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzofuran derivatives without the phenylthio group.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological activities of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Phenylthio)methyl)benzofuran
  • 2-((Phenylthio)methyl)-2,3-dihydrobenzothiophene
  • 2-((Phenylthio)methyl)-2,3-dihydroindole

Uniqueness

2-((Phenylthio)methyl)-2,3-dihydrobenzofuran is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

74455-32-6

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C15H14OS/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-9,13H,10-11H2

InChI Key

RHRSUVLDTJNFEN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CSC3=CC=CC=C3

Origin of Product

United States

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